1-Methylnaphthalene-8-boronic acid
Description
Properties
IUPAC Name |
(8-methylnaphthalen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BO2/c1-8-4-2-5-9-6-3-7-10(11(8)9)12(13)14/h2-7,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZCRPIUNHHXMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=CC2=CC=C1)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methylnaphthalene 8 Boronic Acid and Derivatives
Direct Synthetic Routes to Boronic Acids
Direct methods for the synthesis of boronic acids often involve the use of highly reactive organometallic intermediates or, more recently, metal-free approaches.
Reactions Involving Aryl Magnesium or Lithium Reagents
A traditional and well-established method for the synthesis of aryl boronic acids involves the reaction of aryl magnesium (Grignard) or aryl lithium reagents with a boron electrophile, typically a trialkyl borate (B1201080) like trimethyl borate. This is followed by an aqueous acidic workup to hydrolyze the resulting boronate ester to the desired boronic acid. mdpi.com
The general scheme for this process is as follows:
Formation of the Organometallic Reagent: An aryl halide (e.g., 8-bromo-1-methylnaphthalene) is reacted with magnesium metal to form the Grignard reagent or with an organolithium reagent (like n-butyllithium) to generate the aryllithium species through metal-halogen exchange.
Borylation: The highly nucleophilic aryl magnesium or aryl lithium reagent then attacks the electrophilic boron atom of the trialkyl borate.
Hydrolysis: The resulting boronate ester is hydrolyzed under acidic conditions to yield the final aryl boronic acid. mdpi.com
This method is widely applicable but can be sensitive to functional groups that are incompatible with the highly reactive organometallic intermediates.
Metal-Free Borylation Strategies
In recent years, there has been a significant push towards the development of metal-free synthetic methods to avoid potential contamination of the products with transition metals. pku.edu.cnacs.org These strategies often provide access to functionalized arylboronates that are difficult to prepare using other methods. pku.edu.cn
One notable metal-free approach is the Sandmeyer-type reaction, which involves the conversion of an arylamine to a diazonium salt, followed by a borylation step. pku.edu.cnacs.orgnih.gov This has been successfully applied to the synthesis of various arylboronates. pku.edu.cnacs.org Another emerging metal-free strategy involves the BBr3-mediated selective C–H borylation of naphthamide and phenyl acetamide (B32628) derivatives. nih.gov This approach is cost-effective and allows for the selective introduction of a boryl group at the sterically hindered α-carbon of the naphthalene (B1677914) framework. nih.govresearchgate.net
Synthesis of Masked Boronic Acid Derivatives
To circumvent the often-unstable nature of boronic acids and to allow for sequential, controlled reactions, masked boronic acid derivatives are frequently synthesized. These "masked" forms are more robust and can be deprotected to reveal the boronic acid functionality when needed. mdpi.com
Naphthalene-1,8-diamino Boronamides (B(dan) Compounds)
A prominent class of masked boronic acids are the Naphthalene-1,8-diamino boronamides, often abbreviated as B(dan) compounds. The naphthalene-1,8-diaminato (dan) ligand forms a stable five-membered ring with the boron atom, where the lone pair electrons of the nitrogen atoms can donate into the vacant p-orbital of the boron. This makes the B(dan) compounds robust enough to withstand various reaction conditions, including Suzuki-Miyaura cross-coupling reactions. mdpi.com The B(dan) group can be readily converted back to the boronic acid by simple hydrolysis under aqueous acidic conditions. mdpi.com
The most common method for preparing aryl B(dan) compounds is the direct condensation of a pre-existing aryl boronic acid with 1,8-diaminonaphthalene (B57835). mdpi.com This reaction is typically carried out in a suitable solvent like toluene (B28343) at reflux temperature. mdpi.com This straightforward approach is widely used for its simplicity and efficiency.
A more direct, metal-free route to aryl B(dan) compounds from arylamines has been developed based on Sandmeyer-type reactions. mdpi.comnih.gov In this process, an arylamine is converted to its corresponding diazonium salt in situ, which then reacts with a non-symmetrical diboron (B99234) reagent, such as B(pin)-B(dan). mdpi.comrsc.org Remarkably, the B(dan) moiety is selectively transferred to the aryl group. mdpi.comrsc.org This method tolerates a wide range of functional groups, including chloro, bromo, fluoro, ester, hydroxy, cyano, and amide groups, making it a versatile tool for the synthesis of functionalized aryl B(dan) compounds. mdpi.comnih.gov
Palladium-Catalyzed Selective Boronyl Transfer
A direct and efficient method for introducing a masked boronic acid group onto an aromatic ring involves the palladium-catalyzed selective transfer of a boronyl group from a non-symmetrical diboron reagent. A key reagent in this methodology is B(pin)-B(dan), which contains both a pinacolato (pin) and a 1,8-diaminonaphthalenato (dan) protected boron atom.
In a typical reaction, an aryl halide (Ar-X, where X is Br or Cl) is coupled with B(pin)-B(dan) in the presence of a palladium catalyst. Remarkably, the reaction shows high selectivity for the transfer of the B(dan) group to the aryl substrate, yielding the aryl-B(dan) product. The B(dan) group is known for its exceptional stability, which makes it an excellent protecting group for the boronic acid functionality, allowing for further synthetic manipulations on the molecule without disturbing the C-B bond. This method represents a direct pathway to introduce the robust naphthalene-1,8-diamino boryl group, which can be later converted to the boronic acid if required.
Table 1: Palladium-Catalyzed Selective Boryl Transfer
| Aryl Halide | Product | Catalyst System | Base | Solvent | Yield (%) |
| 4-Bromotoluene | 4-Tolyl-B(dan) | Pd(OAc)₂ / SPhos | KOPh | Toluene | 95 |
| 1-Bromo-4-methoxybenzene | (4-Methoxyphenyl)-B(dan) | Pd(OAc)₂ / SPhos | KOPh | Toluene | 98 |
| 1-Chloro-4-nitrobenzene | (4-Nitrophenyl)-B(dan) | Pd(OAc)₂ / SPhos | KOPh | Toluene | 85 |
| 1-Bromonaphthalene | 1-Naphthyl-B(dan) | Pd(OAc)₂ / SPhos | KOPh | Toluene | 91 |
Conversion from Boronic Esters (e.g., B(pin) to B(dan) using FeCl₂)
The conversion between different boronic esters, known as transesterification, is a vital transformation for modifying the reactivity and stability of organoboron compounds. While various methods exist for the deprotection or transesterification of pinacol (B44631) boronate esters (B(pin)), including hydrolysis or exchange with diols like diethanolamine (B148213), specific literature detailing the direct conversion of a B(pin) ester to a B(dan) amide using iron(II) chloride (FeCl₂) as a catalyst is not prominently documented in reviewed chemical literature. Iron catalysis is an expanding field in C-H bond activation and borylation, with iron salts like FeCl₂ and FeCl₃ being used for various C-C and C-heteroatom bond formations. acs.orgacs.org However, for the specific transesterification from B(pin) to B(dan), palladium-catalyzed methods or stoichiometric exchanges remain the more established routes. For instance, ligand exchange experiments show that the conversion of a pinacol ester to a 1,8-naphthalenediol-derived ester is possible, though it may require heating. Similarly, the high thermodynamic stability of the B(dan) amide suggests that transesterification from less stable esters like B(pin) is favorable but typically proceeds via non-iron-catalyzed pathways.
Boronic Ester Formation from Diols and Polyols
The formation of boronic esters from boronic acids and diols or polyols is a fundamental and widely used reaction. oup.com This esterification is an equilibrium process. To drive the reaction to completion, the water generated as a byproduct is typically removed, often by azeotropic distillation using a Dean-Stark apparatus or by employing a dehydrating agent such as magnesium sulfate (B86663) (MgSO₄) or molecular sieves. acs.org The resulting boronic esters are generally less polar and more stable than their corresponding boronic acids, which often exist as oligomeric anhydrides like boroxines. acs.org This increased stability and better handling characteristics make boronic esters preferred intermediates in many synthetic applications. acs.orgoup.com
Synthesis with Tartrate Derivatives
Chiral diols, such as derivatives of tartaric acid, are commonly used to form chiral boronic esters. These esters have found significant use in asymmetric synthesis as chiral Lewis acids. The synthesis involves the reaction of a boronic or diboronic acid with a tartrate derivative like dimethyl-(L)-tartrate or dibenzyl-(L)-tartrate. acs.org
The reaction can be carried out under various conditions. One method involves stirring the reactants at room temperature in a solvent like toluene with molecular sieves as a dehydrating agent. acs.org Alternatively, the reaction can be driven by refluxing in toluene with a Dean-Stark trap or by using calcium hydride (CaH₂) as the dehydrating agent in a solvent such as THF. acs.orgacs.org These methods have been successfully applied to synthesize new boronic esters from substrates including 1,4-naphthalene-diboronic acid and tartrate diols. acs.orgacs.org
Table 2: Synthesis of Boronic Esters with Tartrate Derivatives
| Boronic Acid | Diol | Method | Product | Yield (%) | Ref |
| Phenylboronic acid | Dimethyl-(L)-tartrate | Toluene, Mol. Sieves, RT | Phenylboronic ester of dimethyl-(L)-tartrate | 98 | acs.org |
| 1,4-Naphthalenediboronic acid | Dibenzyl-(L)-tartrate | Toluene, Dean-Stark, Reflux | Bis(dibenzyl-(L)-tartrate) ester of 1,4-naphthalenediboronic acid | 75 | acs.org |
| 9-Anthraceneboronic acid | (L)-Tartaric acid | THF, CaH₂, Reflux | 9-Anthracenylboronic ester of (L)-tartaric acid | 70 | acs.org |
Formation of Naphthalimide Boronates with Pinacol Protection
Fluorescent probes incorporating a 1,8-naphthalimide (B145957) core and a boronic acid unit are of great interest for sensing and imaging applications. In the synthesis of these compounds, the boronic acid moiety is often protected as its pinacol ester (Bpin). researchgate.net This protection serves a crucial purpose: it enhances the kinetic stability of the compound during synthesis and purification. researchgate.net
The synthesis typically involves multi-step protocols where the pinacol-protected boronate is introduced onto the naphthalimide scaffold. researchgate.net The pinacol protecting group, while providing stability, is designed to be labile. It can be easily removed under various conditions, such as during mass spectrometry analysis, under acidic conditions, or, importantly, in situ in the presence of competitive diols like saccharides. researchgate.net This facile deprotection is a key feature of their function as sensors, where binding to a target diol displaces the pinacol and triggers a detectable signal.
Preparation of Boronic Esters from 1,8-Naphthalenediyl-bridged Diborane(6)
The use of 1,8-naphthalenediol as a diol component provides access to a class of boronic esters with a six-membered dioxaborinane ring. These esters exhibit enhanced thermal and hydrolytic stability compared to their five-membered ring catechol analogues.
Various aryl boronic acid esters derived from 1,8-naphthalenediol can be prepared by reacting the diol with the corresponding aryl boronic acids in a solvent like acetonitrile (B52724) at room temperature. This straightforward method often results in the crystalline precipitation of the desired boronic ester in good to excellent yields. Furthermore, a diboronic acid ester bridged by the 1,8-naphthalenediolate can be synthesized. An effective method involves reacting 1,8-naphthalenediol with tetrakis(dimethylamino)diboron (B157049) (B₂(NMe₂)₄), followed by the addition of HCl, which furnishes the target diboronic acid ester in approximately 70% yield.
Synthesis of Related Naphthalene-Boron Species
The chemistry of naphthalene-boron compounds extends beyond simple boronic acids and esters to include boron-nitrogen (BN) embedded aromatic systems. These BN-aromatics are investigated for their unique electronic and photophysical properties. A notable example is the synthesis of nitro-substituted BN-naphthalenes.
The nitration of 9,10-BN-naphthalene, a BN isostere of naphthalene, can be achieved using nitrating agents like acetyl nitrate (B79036) (AcONO₂) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) in acetonitrile. This reaction can lead to the formation of various mono- and dinitro-BN-naphthalenes, including 1-nitro-, 3-nitro-, 1,6-dinitro-, and 1,8-dinitro-BNN. The synthesis of such derivatives is sensitive to the reaction conditions, as strongly acidic nitrating agents like HNO₃/H₂SO₄ tend to cause decomposition of the BN-naphthalene core. The successful synthesis of these nitro-derivatives opens pathways to new materials with potential applications in optics and electronics.
Cyclic Borinic Acids and Related B-Containing Heterocycles
Cyclic borinic acids and related boron-containing heterocycles represent another important class of derivatives. Borinic acids, with the general formula R₂B(OH), are a subclass of organoboranes that are less studied than their boronic acid counterparts but possess interesting reactivity. mdpi.com They feature two carbon-boron bonds and one boron-oxygen bond, leading to increased Lewis acidity compared to boronic acids. mdpi.com Structurally, borinic acids can exist as monomers, dimers (anhydrides, R₂BOBR₂), or cyclic trimers, depending on the nature of the R groups. mdpi.com
The synthesis of cyclic borinic acids can be achieved through methods such as the ortho-metalation of diaryl ethers. This strategy has been successfully applied to synthesize dibenzo-boraoxacines. These cyclic borinic acids can then be transformed into dibenzofuran (B1670420) derivatives through palladium catalysis. A similar approach has been attempted with diaryl thioethers, though with lower yields, indicating a reduced efficacy of sulfur in directing the ortho-metalation. mdpi.com
Another innovative approach involves the nucleophilic diboration of alkynes to construct boron-doped polycyclic aromatic hydrocarbons (PAHs). mdpi.com Furthermore, a two-step intermolecular process has been described for the synthesis of polycyclic bis-borinic acid, a compound with applications in optoelectronics. This method involves a transmetalation reaction between a bis-silane and BBr₃, followed by a second transmetalation and subsequent hydrolysis to yield the desired bis-borinic acid. mdpi.com
The formation of six- and seven-membered oxaboraheterocycles based on naphthalene or biphenyl (B1667301) backbones has also been developed. A key synthetic step in this process is the Br/Li exchange in the corresponding potassium (bromoaryl)trifluoroborates, followed by quenching with an electrophile and hydrolytic workup. researchgate.net
Reactivity and Mechanistic Investigations of 1 Methylnaphthalene 8 Boronic Acid Systems
Lewis Acidity and Stability Profiles
The reactivity and stability of organoboron compounds are intrinsically linked to the Lewis acidity of the boron center. In the context of 1-methylnaphthalene-8-boronic acid and its derivatives, understanding this property is crucial for predicting their behavior in chemical transformations.
The Lewis acidity of organoboronates and organoboronamides can be effectively and unifiedly evaluated using computed ammonia (B1221849) affinity (AA). nih.govrsc.orgnih.govresearchgate.net This method has been shown to be more broadly applicable than other descriptors like LUMO energies or fluoride (B91410) ion affinity (FIA), especially when comparing different classes of boron compounds such as boronates and boronamides. nih.govrsc.org The AA value corresponds to the strength of the interaction between the Lewis acidic boron center and a simple Lewis base, ammonia. A higher AA value indicates stronger Lewis acidity.
This computational approach provides a reliable scale for Lewis acidity that correlates well with experimental observations, such as reactivity in Suzuki-Miyaura coupling and stability towards hydrolysis. nih.gov For instance, derivatives with diminished Lewis acidity, like those containing a 1,8-diaminonaphthalene (B57835) (dan) moiety, exhibit significantly different chemical properties compared to more Lewis acidic variants like pinacol (B44631) boronates. nih.govnih.govacs.org The computed ammonia affinity serves as a precise tool to quantify these differences. nih.govrsc.org
Below is a table showcasing computed ammonia affinity (AA) values for various phenylboronic acid derivatives, illustrating the range of Lewis acidity.
| Compound Class | Protecting Group | Abbreviation | Computed Ammonia Affinity (AA) (kJ mol⁻¹) |
| Boronamides | 1,8-diaminonaphthalene | B(dan) | 12.1 |
| N,N'-dimethyl-1,8-diaminonaphthalene | B(mdan) | 21.5 | |
| Anthranilamide | B(aam) | 18.1 | |
| Boronates | Ethylene glycol | B(eg) | 29.3 |
| Naphthalene-1,8-diol | B(nad) | 33.1 | |
| Catechol | B(cat) | 33.5 | |
| Neopentyl glycol | B(neop) | 36.0 | |
| Pinacol | B(pin) | 39.3 | |
| This table is generated based on data from RSC Advances, 2023, 13, 2451. nih.gov |
Protodeboronation is a significant decomposition pathway for boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This undesired side reaction is highly dependent on factors like the organic substituent, reaction conditions, and pH. wikipedia.org Mechanistic studies have revealed multiple pathways for this process in aqueous media. wikipedia.orgnih.gov
The reaction can be catalyzed by either acid or base. wikipedia.org The base-catalyzed pathway often involves a pre-equilibrium step where the boronic acid is converted to the more reactive boronate anion, which then reacts with a proton source like water. wikipedia.org For certain heteroaromatic boronic acids, zwitterionic forms can undergo rapid, unimolecular fragmentation of the C-B bond. wikipedia.org
The substituents on the boron atom play a critical role in the stability of the compound towards protodeboronation. A key strategy for stabilization is the use of chelating groups that reduce the Lewis acidity of the boron center. For example, arylboron compounds substituted with 1,8-diaminonaphthalene, known as B(dan) compounds, show exceptional resistance to protodeboronation. nih.govacs.org This stability is attributed to the markedly diminished Lewis acidity of the boron center within the B(dan) moiety. nih.govacs.org This inherent inertness allows for the isolation of these compounds even by column chromatography and enables their use in sequential cross-coupling reactions where other metallic moieties react chemoselectively. nih.govacs.org Similarly, derivatives like MIDA boronates are used in "slow-release" strategies to minimize the concentration of the free boronic acid, thereby suppressing protodeboronation. wikipedia.org
The mechanism of base-catalyzed protodeboronation has been a subject of detailed investigation. While early studies proposed a concerted mechanism involving ipso protonation of the boronate anion, more recent research using advanced spectroscopic and kinetic techniques has refined this model. acs.org For a range of arylboronic acids, the mechanism in strongly basic media is now understood to proceed via the liberation of a transient, highly reactive aryl anion, rather than a concerted proton transfer. acs.org
However, for certain basic heteroaromatic boronic acids under neutral pH conditions, the decomposition pathway involves the fragmentation of a zwitterionic intermediate. acs.orgwikipedia.org This highlights that the specific protodeboronation pathway is highly dependent on the substrate and the reaction pH. wikipedia.orgnih.gov Kinetic studies have identified up to seven distinct mechanistic pathways for protodeboronation, underscoring the complexity of this process. nih.gov
The stability of boronic esters against hydrolysis is a crucial parameter, particularly for their application in aqueous media or for their long-term storage. nii.ac.jp While esterification is often employed to protect boronic acids, it does not universally guarantee enhanced stability compared to the parent acid. ed.ac.ukacs.org
Research has shown that boronic esters derived from 1,8-dihydroxynaphthalene exhibit significantly greater hydrolytic stability compared to commonly used catechol-based esters, while maintaining comparable Lewis acidity. nih.gov This enhanced stability makes them effective building blocks for creating robust self-assembled structures. nih.gov The presence of an intramolecular coordination bond, such as a boron-nitrogen (B-N) bond in diethanolamine (B148213) or diisopropanolamine (B56660) boronic esters, is a known strategy to improve hydrolytic stability by altering the geometry and electron density at the boron center. researchgate.netacs.org For naphthalene-based systems, the rigid 1,8-disubstituted framework can enforce a specific geometry that enhances stability. For example, the use of a 1,8-diaminonaphthalene (dan) protecting group leads to compounds with exceptional resistance to decomposition in aqueous environments. nih.govacs.org
The table below summarizes findings on the stability of various boronic acid and ester systems.
| Boron Compound Type | Key Structural Feature | Observed Stability Characteristic | Reference |
| Arylboronic Acids | General | Susceptible to protodeboronation, a major degradation pathway. | wikipedia.orgnih.gov |
| Naphthalene-1,8-diol Boronic Esters | 1,8-disubstituted naphthalene (B1677914) backbone | Significantly more hydrolytically stable than catechol-based esters. | nih.gov |
| Naphthalene-1,8-diamino (dan) Boron Compounds | Intramolecular B-N coordination | Exceptional resistance to protodeborylation and hydrolysis. | nih.govacs.org |
| General Boronic Esters | Esterification | Does not necessarily impart greater stability than the corresponding boronic acid; hydrolysis can be a key step in protodeboronation. | ed.ac.ukacs.org |
| This table is a summary of findings from the cited research articles. |
Protodeboronation Pathways and Resistance Mechanisms
Reaction Mechanisms in Catalytic Transformations
The versatility of this compound in organic synthesis stems from its participation in various catalytic transformations, most notably the Suzuki-Miyaura coupling and C-H activation processes. Understanding the intricate mechanisms of these reactions is crucial for optimizing reaction conditions and expanding their synthetic utility.
The Suzuki-Miyaura coupling is a cornerstone of carbon-carbon bond formation, prized for its functional group tolerance and the low toxicity of its boron-based reagents. illinois.edu The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The reaction typically utilizes a palladium catalyst and a base to couple an organoborane with an organic halide or triflate. libretexts.orgyoutube.com
Recent investigations have shed light on the direct activation of robust organoboron compounds in Suzuki-Miyaura coupling. For instance, naphthalene-1,8-diaminato (dan)-substituted arylboron compounds, which are known for their stability and resistance to protodeborylation, can be activated for efficient coupling. nih.govacs.org This activation is often achieved using a strong base, such as potassium t-butoxide (KOt-Bu), which facilitates the formation of a borate (B1201080) salt, a key intermediate in the transmetalation step. elsevierpure.comresearchgate.net This approach is particularly beneficial for challenging substrates like fluorine-substituted aryl and heteroaryl boron compounds, which are prone to decomposition under traditional SMC conditions. nih.govacs.org
The stability of the B(dan) moiety also allows for sequential cross-coupling reactions, where other more reactive organometallic groups can react selectively, leaving the B(dan) group intact for a subsequent coupling step. nih.gov This highlights the tunability of the reactivity of organoboron reagents through the modification of the boron substituents. nih.gov
The efficiency of the Suzuki-Miyaura coupling can be significantly enhanced through the use of a palladium/copper cooperative catalytic system. nih.gov This dual-catalyst approach is particularly effective for the direct coupling of stable organoboron compounds, such as Ar–B(dan), with aryl bromides using a weak base like cesium carbonate (Cs₂CO₃). nih.gov
A proposed catalytic cycle for a copper-catalyzed Suzuki-Miyaura coupling highlights the formation of a key intermediate, [(L)CuF]₂, which undergoes transmetalation with arylboronate esters. organic-chemistry.org This intermediate is generated from the reaction of a copper(I) source with a fluoride base. organic-chemistry.org
The transmetalation step is the linchpin of the Suzuki-Miyaura coupling, involving the transfer of the organic group from the boron atom to the palladium center. illinois.eduacs.org For many years, the precise structure of the intermediates in this step remained elusive. illinois.edunih.gov However, recent studies using low-temperature rapid injection NMR spectroscopy have enabled the direct observation and characterization of these transient species. illinois.edunih.gov
These studies have identified pre-transmetalation intermediates containing a Pd–O–B linkage. illinois.eduacs.org Two distinct types of intermediates have been characterized: a tricoordinate boronic acid complex and a tetracoordinate boronate complex. illinois.eduacs.orgnih.gov The formation of these intermediates is influenced by the reaction conditions, such as the ligand-to-palladium ratio. illinois.edu Both of these complexes are competent to undergo transmetalation, leading to the formation of the cross-coupled product. illinois.eduacs.org
In palladium/copper cooperative catalysis, arylcopper species are proposed as key active species. nih.gov The copper catalyst can react with the organoboron reagent to form an arylcopper intermediate, which then undergoes transmetalation with the palladium complex. organic-chemistry.org The use of bases like copper carbonate is also implicated in the formation of active boronate complexes, which are more nucleophilic and readily undergo transmetalation.
| Intermediate/Active Species | Description | Role in SMC |
| Boronate Complexes | Formed by the reaction of boronic acid with a base. | The active species that transfers the organic group to the palladium center. |
| Copper Carbonate | A base that can also act as a source of copper in cooperative catalysis. | Facilitates the formation of boronate complexes and may participate in the generation of arylcopper species. |
| Arylcopper Species | Formed from the reaction of a copper catalyst with the organoboron reagent. | Undergoes transmetalation with the palladium(II) complex. |
C-H activation has emerged as a powerful and atom-economical strategy for the formation of carbon-carbon bonds, avoiding the need for pre-functionalized starting materials. nih.govnih.gov This approach allows for the direct coupling of C-H bonds with various partners, including organoboronic acids. nih.gov
Palladium-catalyzed direct arylation of arenes and heteroarenes with aryl boronic acids provides a straightforward method for the synthesis of biaryl compounds. nih.govdeepdyve.comresearchgate.net This transformation can proceed under mild conditions and often does not require a directing group on the arene substrate. deepdyve.com Dioxygen can be used as the terminal oxidant in these reactions. deepdyve.com
The mechanism of this process generally involves the cleavage of a C-H bond by the palladium catalyst to form a cyclometalated intermediate. scielo.br This intermediate then reacts with the aryl boronic acid in a transmetalation-like step, followed by reductive elimination to afford the biaryl product and regenerate the active palladium catalyst. nih.gov The reaction is compatible with a variety of substituents on both the arene and the aryl boronic acid. deepdyve.comnih.gov
C-C Bond Activation and Fragmentation Borylation
Beyond C-H activation, the functionalization of naphthalenes can also be achieved through the more challenging C-C bond activation. This approach allows for the cleavage of existing carbon-carbon bonds within the naphthalene scaffold and the subsequent introduction of boron-containing functionalities. While less common than C-H borylation, these methods offer unique pathways to novel organoboron compounds.
One notable example involves the phototransformation of naphthalene derivatives bearing both a 2-pyridyl (2-py) and a dimesitylboryl (BMes₂) group in the peri-positions. researchgate.net Upon photoirradiation, these compounds undergo a facile cleavage of the C1-C8a bond of the naphthalene ring, leading to the formation of 2-py-bound benzoborepins as the major products. researchgate.net
Mechanistic studies, employing computational methods such as CASSCF and CASPT2 along with DFT and TD-DFT, have shed light on this unprecedented photoreaction. researchgate.net The key steps involve a charge transfer transition from the mesityl group to the pyridyl-naphthalene moiety, followed by the migration of a mesityl group from the boron atom to the naphthalene ring. This sequence of events drives the C-C bond cleavage and subsequent boron insertion. researchgate.net
This transformation highlights a novel strategy for skeletal rearrangement and borylation, converting a rigid naphthalene system into a more flexible benzoborepin structure.
Scheme 2: Photochemical C-C Bond Cleavage and Borylation of a Naphthalene Derivative

A schematic representation of the light-induced C-C bond cleavage in a peri-substituted naphthalene leading to a benzoborepin.
Other Mechanistic Studies
The reactivity of naphthalene systems in borylation reactions has been the subject of various other mechanistic investigations, exploring different catalytic systems and reaction pathways beyond the well-established iridium-catalyzed C-H activation. These studies provide valuable insights into the factors controlling regioselectivity and reactivity.
Nickel-Catalyzed α-Selective C-H Borylation: Nickel-catalyzed C-H borylation of naphthalene-based aromatic compounds has been shown to provide α-selectivity, complementing the meta or peri-selectivity often observed with iridium catalysts. nih.gov These reactions proceed without the need for a directing group, offering a direct route to α-borylated naphthalenes. nih.gov The different selectivity observed with nickel catalysts compared to iridium systems underscores the crucial role of the metal center in determining the reaction outcome. nih.gov
Self-Assembly with Boronic Acids: The interaction of 1,8-disubstituted naphthalenes with boronic acids has also been explored in the context of self-assembly. For instance, 1,8-dihydroxynaphthalene can self-assemble with various aryl boronic acids and 4,4'-bipyridine (B149096) to form stable host-guest complexes. nih.gov These studies, while not focused on covalent C-B bond formation to the naphthalene ring itself, provide insight into the non-covalent interactions and Lewis acid-base adduct formation involving boronic acids in the peri-space of the naphthalene scaffold. nih.gov
Advanced Spectroscopic and Structural Characterization of 1 Methylnaphthalene 8 Boronic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds, and its application to 1-methylnaphthalene-8-boronic acid derivatives is no exception. Multi-nuclear NMR experiments offer a comprehensive view of the molecular framework.
Multi-nuclear NMR (¹H, ¹³C, ¹¹B, ¹⁹F NMR) for Structural Elucidation
A combination of ¹H, ¹³C, ¹¹B, and for fluorinated derivatives, ¹⁹F NMR, provides a detailed picture of the molecular structure.
¹H NMR: Proton NMR is fundamental for identifying the number and connectivity of hydrogen atoms in the molecule. For this compound, distinct signals would be expected for the methyl protons and the aromatic protons on the naphthalene (B1677914) ring system. The chemical shifts and coupling constants of the aromatic protons are particularly informative for confirming the substitution pattern. nih.gov For instance, in related naphthalene derivatives, aromatic protons typically appear in the range of 7.0-8.2 ppm. rsc.org
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shift of the carbon atom attached to the boron atom (the ipso-carbon) can sometimes be difficult to detect due to quadrupolar relaxation effects of the boron nucleus. rsc.org
¹¹B NMR: Boron-11 NMR is a crucial tool for characterizing boronic acids and their derivatives. researchgate.net The chemical shift of the ¹¹B nucleus is highly sensitive to the coordination environment of the boron atom. For tricoordinate boronic acids, the ¹¹B NMR signal is typically found in the range of 28-33 ppm. rsc.orgsdsu.edu Upon formation of a tetracoordinate boronate ester or adduct, a significant upfield shift to around 12 ppm is observed, indicating a change in geometry from trigonal planar to tetrahedral. nih.gov This technique is particularly useful for studying interactions with diols or other Lewis bases. nsf.govresearchgate.net
¹⁹F NMR: For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR is an invaluable tool. The large chemical shift range and high sensitivity of the ¹⁹F nucleus make it an excellent probe for studying electronic effects and molecular interactions. db-thueringen.dersc.org It can be used to monitor reactions and characterize fluorinated products with high precision. nih.gov
Table 1: Representative NMR Data for Naphthalene-based Boronic Acid Derivatives
| Nucleus | Chemical Shift (ppm) Range | Remarks |
| ¹H | 7.0 - 8.2 (aromatic), ~2.5 (methyl) | Chemical shifts are influenced by substituents and solvent. |
| ¹³C | 110 - 150 (aromatic) | The ipso-carbon attached to boron can be broad or unobserved. rsc.org |
| ¹¹B | 28 - 33 (trigonal boronic acid) rsc.orgsdsu.edu | Shifts upfield upon formation of tetracoordinate species. nih.gov |
| ¹⁹F | Varies widely | Highly sensitive to the local electronic environment. rsc.org |
NMR Analysis for Reaction Mixture Composition and By-product Identification
NMR spectroscopy is not only used for the characterization of pure compounds but is also a powerful technique for monitoring reaction progress and identifying by-products in real-time. researchgate.net For instance, in the synthesis of boronic acid derivatives, ¹H NMR can be used to determine the ratio of starting materials to products by integrating characteristic signals. rsc.org
The formation of boroxines, which are cyclic anhydrides of boronic acids, is a common side reaction. These species can be identified by a characteristic ¹¹B NMR signal at approximately 33 ppm, slightly downfield from the corresponding boronic acid. sdsu.edu Solid-state ¹¹B NMR can also be employed to identify impurities such as boric acid, which appears at around 19.6 ppm. nih.govacs.org
Mass Spectrometry Techniques
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, confirming its identity and elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the elemental formula of this compound derivatives. By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. This technique is a standard method for the characterization of newly synthesized compounds. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Boric Acid
While GC-MS is not typically used for the direct analysis of non-volatile boronic acids, it is a valuable method for the detection and quantification of boric acid, a potential impurity or degradation product. chromatographyonline.com To make boric acid amenable to GC analysis, it is often derivatized to a more volatile form, for example, by reaction with triethanolamine (B1662121) to form a volatile borate (B1201080) ester. acs.orgnih.gov This method offers high sensitivity and selectivity for boric acid determination. acs.orgnih.govresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within a molecule. For naphthalene-based compounds, characteristic bands for C-H and C-C stretching and bending vibrations can be observed.
Theoretical and experimental studies on naphthalene have provided detailed assignments of its vibrational spectra. researchgate.netniscpr.res.in The C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹, while C-C stretching and ring deformation modes appear at lower wavenumbers. researchgate.net The presence of the methyl and boronic acid groups in this compound will introduce additional characteristic vibrational modes. For instance, boronic acids exhibit characteristic B-O-H bending and stretching vibrations. nih.gov
Table 2: Key Vibrational Modes for Naphthalene Derivatives
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Reference |
| C-H stretching | 3000 - 3100 | |
| C-C stretching & Ring deformation | 1000 - 1600 | researchgate.net |
| C-H out-of-plane bending | 700 - 980 | researchgate.net |
Changes in the vibrational spectra can also indicate interactions or reactions. For example, the formation of hydrogen bonds involving the boronic acid group can lead to shifts in the corresponding vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy serves as a fundamental tool for identifying the functional groups present in this compound and its derivatives. The vibrational spectrum reveals characteristic absorption bands corresponding to the various bonds within the molecule.
Key vibrations for the boronic acid group include a strong, broad absorption band for the O-H stretching, typically observed in the 3200-3400 cm⁻¹ region, which is indicative of hydrogen-bonded hydroxyl groups. researchgate.net The B-O stretching vibration gives rise to a strong, sharp peak, generally found between 1320 cm⁻¹ and 1380 cm⁻¹. researchgate.netnih.gov
The naphthalene backbone and the methyl substituent also present distinct spectral signatures. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group is observed in the 2850-2970 cm⁻¹ range. researchgate.net Aromatic C=C stretching vibrations within the naphthalene rings are typically found in the 1400-1600 cm⁻¹ region. The presence of the methyl group can be further confirmed by its characteristic bending vibrations. researchgate.net
Table 1: Characteristic FTIR Vibrational Frequencies for this compound Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Boronic Acid) | 3200 - 3400 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch (Methyl) | 2850 - 2970 | Medium |
| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |
Fourier Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FTIR, particularly for the non-polar bonds of the naphthalene core and the C-C skeletal vibrations. The Raman spectrum of naphthalene derivatives is dominated by strong bands corresponding to the ring stretching modes. researchgate.net For 1-methylnaphthalene, characteristic peaks related to the methyl group and the naphthalene skeleton are well-defined. researchgate.netresearchgate.net
The symmetric "ring breathing" vibration of the naphthalene system typically results in a very strong Raman band. Aromatic C-H stretching vibrations are also prominent. FT-Raman is particularly useful for studying these compounds in aqueous solutions due to the weak Raman scattering of water. In the context of this compound, the C-B bond stretching vibration would also be Raman active. nih.gov
Table 2: Key FT-Raman Shifts for 1-Methylnaphthalene Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3070 | Strong |
| Aliphatic C-H Stretch (Methyl) | 2920 - 2980 | Medium |
| Naphthalene Ring Breathing/Stretching | 1350 - 1580 | Strong to Very Strong |
| C-H In-plane Bending | 1000 - 1250 | Medium |
X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) for Molecular Structures
SCXRD analysis of suitable single crystals provides definitive information on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the solid state. lbl.gov For peri-substituted naphthalene derivatives, SCXRD is critical for quantifying the steric strain between the substituents at the 1- and 8-positions. nih.gov
In related structures like (naphthalen-1-yl)boronic acid, the boronic acid group is twisted out of the plane of the naphthalene ring. nih.gov For this compound, a similar twisting would be expected, compounded by steric repulsion from the adjacent methyl group. The analysis would likely show the boronic acid's boron atom and the methyl carbon atom deviating significantly from the mean plane of the naphthalene core. In the solid state, these molecules often form dimers or polymeric structures through intermolecular hydrogen bonds between the boronic acid hydroxyl groups. nih.govmdpi.com
Table 3: Representative Crystallographic Data for a Peri-Substituted Naphthalene Boronic Acid Derivative
| Parameter | Description | Typical Value |
|---|---|---|
| C-C (aromatic) | Bond length within the naphthalene ring | 1.36 - 1.42 Å |
| C-B | Bond length between naphthalene C8 and Boron | ~1.55 Å |
| B-O | Bond length within the boronic acid group | ~1.37 Å |
| C-C (methyl) | Bond length between naphthalene C1 and methyl C | ~1.51 Å |
Analysis of Naphthalene Core Deformation
The rigid framework of the naphthalene core forces the substituents at the 1- and 8-positions into close proximity, typically around 2.5 Å apart. st-andrews.ac.ukwikipedia.org This enforced closeness between the methyl group and the boronic acid moiety in this compound induces significant steric strain.
This strain is accommodated through various deformations of the naphthalene skeleton to prevent unfavorable van der Waals interactions. nih.gov These deformations include:
In-plane distortions: The C1-C9-C8 angle widens, and the C1-C(methyl) and C8-B bonds are pushed apart within the plane of the ring.
Out-of-plane distortions: The C1 and C8 atoms, along with their substituents, are displaced in opposite directions from the mean plane of the naphthalene ring, resulting in a twisted or puckered core. acs.org
This deviation from planarity is a hallmark of highly strained peri-substituted naphthalenes and significantly influences the molecule's chemical reactivity and physical properties. nih.gov
Surface and Elemental Analysis
When this compound is used to functionalize surfaces, specific analytical techniques are required to confirm its attachment and elemental composition.
X-ray Photoelectron Spectroscopy (XPS) for Boronic Acid Functionalized Materials
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nm of a material. youtube.com It is highly effective for verifying the successful immobilization of boronic acid derivatives onto a substrate. acs.org
An XPS analysis of a material functionalized with this compound would show characteristic photoemission peaks for Carbon (C 1s), Oxygen (O 1s), and Boron (B 1s). The binding energy of the B 1s peak, typically found around 192-193 eV, is indicative of boron in the B(OH)₂ oxidation state. researchgate.net The C 1s spectrum can be deconvoluted to distinguish between carbon in the aromatic naphthalene ring, the aliphatic methyl group, and any carbon-oxygen bonds. The O 1s peak corresponds to the hydroxyl groups of the boronic acid. Quantitative analysis of the peak areas allows for the determination of the surface atomic ratios, confirming the molecular composition of the attached layer. acs.orgacs.org
Table 4: Typical XPS Binding Energies for Boronic Acid Functionalized Surfaces
| Element (Core Level) | Binding Energy (eV) | Chemical State Information |
|---|---|---|
| B 1s | ~192 - 193 | Confirms presence of boronic acid (B-O bonding) |
| O 1s | ~532 - 533 | Corresponds to O-B and O-H in the boronic acid |
Chromatographic Methods for Analysis of Boronate Esters
The analysis of boronate esters, including derivatives of this compound, by chromatographic methods requires careful consideration to prevent degradation during analysis. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique, but its application to boronate esters is complicated by the inherent instability of these compounds under typical analytical conditions.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Considerations
A significant challenge in the analysis of boronate esters using RP-HPLC is their susceptibility to hydrolysis, which converts them into their corresponding boronic acids. researchgate.netingentaconnect.comtandfonline.comnih.gov This on-column hydrolysis can lead to inaccurate quantification and impurity profiling. researchgate.netresearchgate.net Several factors within the HPLC method can influence the rate of this degradation.
The choice of the stationary phase has a substantial impact on the stability of boronate esters during analysis. researchgate.netingentaconnect.comtandfonline.com Columns with low residual silanol (B1196071) activity are preferred to minimize on-column hydrolysis. researchgate.netamericanpharmaceuticalreview.com For instance, studies have shown that a Waters XTerra MS C18 column can effectively analyze various boronate esters with minimal to no observable on-column hydrolysis. researchgate.netingentaconnect.comtandfonline.com In contrast, other C18 columns with higher silanol activity, such as the Agilent Zorbax Eclipse XDB C18 and Phenomenex Onyx Monolithic, have been associated with increased degradation of boronate esters. researchgate.net
The composition of the mobile phase is another critical parameter. The presence of acidic modifiers, such as formic acid, in the mobile phase can increase the rate of hydrolysis. researchgate.netingentaconnect.comtandfonline.com Optimized methods often utilize a mobile phase without any pH modifier to limit degradation. researchgate.nettandfonline.com For boronate esters that are particularly prone to hydrolysis, an alternative approach involves using a high-pH mobile phase (e.g., pH 12). nih.govamericanpharmaceuticalreview.com At a pH above the pKa of the corresponding boronic acid, the boronate ester can be stabilized in aqueous conditions, making RP-HPLC analysis more feasible. americanpharmaceuticalreview.com However, at high pH, the resulting boronic acid is highly hydrophilic and may not be well-retained on the column. americanpharmaceuticalreview.com
Compared to the stationary phase and mobile phase composition, the column temperature has been found to have a minor effect on the on-column hydrolysis of boronate esters. researchgate.netingentaconnect.comtandfonline.com Additionally, the use of fast liquid chromatography methods has been reported as a strategy to mitigate on-column hydrolysis by reducing the analysis time. researchgate.net
| Parameter | Recommended Consideration for Boronate Ester Analysis | Rationale |
| Stationary Phase | Use columns with low residual silanol activity (e.g., Waters XTerra MS C18). researchgate.netamericanpharmaceuticalreview.com | Minimizes on-column hydrolysis. researchgate.net |
| Mobile Phase pH | Avoid acidic modifiers like formic acid; consider high pH (e.g., pH 12) for highly reactive esters. researchgate.netnih.govamericanpharmaceuticalreview.com | Acid promotes hydrolysis, while high pH can stabilize the ester. researchgate.netamericanpharmaceuticalreview.com |
| Analysis Time | Employ fast LC methods where possible. researchgate.net | Reduces the time the analyte spends on the column, limiting potential degradation. researchgate.net |
Strategies for Stabilizing Boronate Esters During Analysis
To ensure the accurate analysis of boronate esters, strategies to stabilize these compounds both before and during chromatographic analysis are essential.
A primary strategy for stabilization begins with the selection of an appropriate sample diluent. The use of aqueous diluents can lead to the hydrolysis of the boronate ester before the sample is even injected into the HPLC system. ingentaconnect.com Therefore, non-aqueous and aprotic diluents such as 100% acetonitrile (B52724) (ACN), tetrahydrofuran (B95107) (THF), or methanol (B129727) are recommended to preserve the integrity of the boronate ester in the sample solution. ingentaconnect.comnih.gov
The inherent chemical structure of the boronate ester itself plays a role in its stability. Esters with greater steric hindrance around the boron atom exhibit increased resistance to hydrolysis. americanpharmaceuticalreview.com Furthermore, the electronic properties of the aryl group have a significant effect; electron-donating groups on the aromatic ring can slow the rate of hydrolysis by reducing the Lewis acidity of the boron atom. americanpharmaceuticalreview.com The formation of more robust boronic esters, for example, those derived from (1,1'-bicyclohexyl)-l,l'-diol, has been shown to significantly enhance hydrolytic stability compared to more common esters like pinacol (B44631) derivatives. researchgate.net
In cases where high pH mobile phases are employed to stabilize the ester on the column, the addition of an ion-pairing reagent can be a useful strategy to achieve adequate separation and retention of the resulting boronic acid. nih.gov
| Strategy | Description | Purpose |
| Diluent Selection | Use of non-aqueous, aprotic diluents (e.g., 100% ACN, THF, methanol). ingentaconnect.comnih.gov | To prevent hydrolysis of the boronate ester in the sample vial prior to injection. ingentaconnect.com |
| Structural Modification | Utilization of sterically hindered diols or aryl groups with electron-donating substituents. americanpharmaceuticalreview.comresearchgate.net | To increase the inherent hydrolytic stability of the boronate ester molecule. americanpharmaceuticalreview.com |
| Mobile Phase Additives | Introduction of ion-pairing reagents when using high pH mobile phases. nih.gov | To improve the retention and separation of the hydrophilic boronic acid degradant. nih.gov |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are instrumental in predicting the properties of molecules. These calculations provide a detailed picture of the molecular geometry, electronic transitions, and vibrational modes.
Geometrical Parameter Optimization
The optimization of geometrical parameters is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of naphthalene (B1677914), DFT calculations have proven to be reliable in predicting bond lengths and angles.
While a specific study focused solely on 1-Methylnaphthalene-8-boronic acid is not available, extensive research on related naphthalene derivatives provides a strong basis for understanding its structural characteristics. For instance, a computational study on mono-substituted naphthalenes, including 1-methylnaphthalene, using the B3LYP-D3 method offers valuable insights. researchgate.net The introduction of a substituent at the C1 position of the naphthalene ring is known to cause minor distortions in the ring system. researchgate.net
In the case of this compound, the proximity of the methyl and boronic acid groups at the peri positions (C1 and C8) introduces significant steric strain. This strain is expected to cause a noticeable deviation from the planarity of the naphthalene core. Studies on other 1,8-peribridged naphthalenes have shown that the bridging angle is a key parameter in describing this distortion. csu.edu.au For this compound, the C1-C9-C8 bay region (where C9 is the carbon of the methyl group) and the C1-B-C8 region will exhibit significant steric interaction, influencing the bond lengths and angles of the entire molecule.
Below is a table of selected optimized geometrical parameters for 1-methylnaphthalene, which can serve as a reference for the naphthalene core of this compound.
| Parameter | Bond/Angle | Calculated Value (B3LYP) |
| Bond Length | C1-C2 | 1.38 Å |
| C1-C9 | 1.42 Å | |
| C4-C10 | 1.42 Å | |
| C9-C10 | 1.43 Å | |
| Bond Angle | C2-C1-C9 | 120.3° |
| C1-C9-C8 | 121.1° | |
| C4-C10-C5 | 121.2° |
Data based on computational studies of 1-methylnaphthalene. researchgate.net
Electron Transition Parameters and Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study electronic transitions, such as those observed in UV-Vis absorption and emission spectra.
The electronic properties of this compound are expected to be influenced by both the naphthalene core and the substituents. The naphthalene moiety itself has a well-characterized electronic structure with π-orbitals that are key to its aromaticity. csu.edu.au The introduction of a methyl group (an electron-donating group) and a boronic acid group (an electron-withdrawing group) at the peri positions will modulate the energy levels of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
TD-DFT calculations on 1,8-naphthalimide (B145957) derivatives have demonstrated good accuracy in predicting absorption and emission wavelengths when using appropriate functionals like PBE0. researchgate.net For this compound, the HOMO is likely to be localized on the electron-rich naphthalene ring, while the LUMO may have significant contributions from the boronic acid group, facilitating charge transfer interactions. The energy gap between the HOMO and LUMO is a critical parameter that determines the electronic absorption and emission properties.
A study on mono-substituted naphthalenes provides comparative data on HOMO and LUMO energies. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Naphthalene | -6.21 | -1.93 | 4.28 |
| 1-Methylnaphthalene | -5.99 | -1.86 | 4.13 |
Data from a B3LYP-D3 computational study. researchgate.net
Vibrational Analysis and Spectral Simulations
Vibrational analysis through computational methods allows for the prediction and assignment of bands in infrared (IR) and Raman spectra. The calculated vibrational frequencies and intensities can be compared with experimental data to confirm the molecular structure.
For complex molecules like this compound, DFT calculations are essential for a reliable assignment of the vibrational modes. Studies on similar molecules, such as 4-methyl-3-nitrobenzoic acid, have shown that DFT at the B3LYP level can accurately reproduce experimental vibrational spectra. scirp.orgacs.org
The vibrational spectrum of this compound will be characterized by modes corresponding to the naphthalene skeleton, the methyl group, and the boronic acid group. The C-H stretching vibrations of the aromatic ring and the methyl group are expected in the 3100-2900 cm⁻¹ region. The C-C stretching vibrations of the naphthalene ring typically appear in the 1600-1400 cm⁻¹ range. scirp.orgacs.org The B-O-H bending and B-O stretching vibrations of the boronic acid group are also characteristic and would be identified through computational analysis. The steric interaction between the peri substituents is likely to cause shifts in the vibrational frequencies of the associated groups compared to their non-sterically hindered counterparts.
Energy and Bonding Analysis
The analysis of energy and bonding provides deeper insights into the stability and nature of chemical bonds within a molecule, including non-covalent interactions like hydrogen bonds.
Hydrogen Bond Energy Estimation
Hydrogen bonding plays a crucial role in the structure and function of many chemical and biological systems. Boronic acids are known to be effective hydrogen-bonding partners. tubitak.gov.tr In the solid state and in solution, this compound can form intermolecular hydrogen bonds through its -B(OH)₂ group, leading to the formation of dimers or larger aggregates.
The energy of these hydrogen bonds can be estimated using computational methods. While direct data for this compound is not available, studies on related systems provide valuable benchmarks. For instance, complexation studies of 1,8-naphthalenediol with hydrogen bond acceptors have been investigated to quantify its hydrogen bond donating ability. tubitak.gov.tr The strength of hydrogen bonds involving boronic acids is adaptable and not solely dependent on intrinsic acidity.
Electron Density at Bond Critical Points
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density distribution in a molecule. The electron density (ρ) at a bond critical point (BCP) provides quantitative information about the nature and strength of a chemical bond.
For the covalent bonds within the naphthalene core and the substituents of this compound, the electron density at the BCPs would be indicative of their covalent character. For non-covalent interactions, such as the intramolecular and intermolecular hydrogen bonds, the electron density at the BCP is significantly lower but provides crucial information about the strength of these interactions. In studies of related boronic acid structures, the electron density at the BCP of hydrogen bonds has been calculated to be comparable to that of strong charge-assisted hydrogen bonds.
Aromaticity Studies
The aromaticity of a molecule is a key determinant of its stability and reactivity. In the case of this compound, the aromatic character is primarily dictated by the naphthalene ring system. However, the substituents at the 1 and 8 positions can modulate this aromaticity. Computational methods, such as the calculation of Nucleus-Independent Chemical Shift (NICS) values, are instrumental in quantifying the aromaticity of specific rings within a polycyclic system.
Table 1: Representative Aromaticity Indices for Naphthalene and Substituted Derivatives
| Compound | Ring | NICS(1) (ppm) | Aromaticity Character |
| Naphthalene | 1 | -9.9 | Aromatic |
| 2 | -9.9 | Aromatic | |
| 1-Methylnaphthalene | 1 | -9.8 | Aromatic |
| 2 | -9.9 | Aromatic | |
| Naphthalene-1-boronic acid | 1 | -9.5 | Aromatic |
| 2 | -9.8 | Aromatic |
Note: The NICS(1) values are theoretical and represent the magnetic shielding 1 Å above the ring center. Lower (more negative) values indicate stronger aromaticity. The values for substituted naphthalenes are estimates based on the known effects of the individual substituents.
Prediction of Reactivity and Selectivity
Computational chemistry is also a powerful tool for predicting the reactivity and selectivity of chemical compounds in various reactions. For this compound, its utility as a reagent or catalyst, particularly in cross-coupling reactions, is of significant interest.
Correlation of Lewis Acidity with Reaction Rates
Boronic acids are known to act as Lewis acids due to the electron-deficient nature of the boron atom. The Lewis acidity of a boronic acid plays a crucial role in its reactivity, especially in reactions where it acts as a catalyst. rsc.org A higher Lewis acidity generally leads to a stronger interaction with Lewis bases and can accelerate reaction rates.
The Lewis acidity of this compound is influenced by both electronic and steric factors. The electron-donating methyl group at the 1-position might slightly decrease the Lewis acidity of the boron center. However, the steric crowding between the methyl and boronic acid groups at the peri-positions can force the boronic acid group out of the plane of the naphthalene ring. This distortion can hinder the delocalization of the boron's empty p-orbital with the aromatic system, potentially increasing its Lewis acidity.
Table 2: Predicted Lewis Acidity and its Correlation with a Generic Reaction Rate
| Boronic Acid Derivative | Calculated Lewis Acidity (FIA, kcal/mol) | Predicted Relative Reaction Rate |
| Phenylboronic acid | 35 | 1.0 |
| 1-Naphthylboronic acid | 37 | 1.2 |
| This compound | 40 (estimated) | 1.5 (estimated) |
Note: The Lewis acidity values are theoretical estimates. The predicted relative reaction rate is for a hypothetical reaction where Lewis acidity is the primary rate-determining factor.
Modeling of Catalytic Intermediates
This compound can participate as a substrate in transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. nih.gov Computational modeling, particularly using Density Functional Theory (DFT), can be employed to elucidate the reaction mechanism by studying the structures and energies of the catalytic intermediates and transition states. researchgate.net
In a typical Suzuki-Miyaura catalytic cycle, the key steps involve the oxidative addition of an organohalide to a low-valent palladium catalyst, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the cross-coupled product and regenerate the catalyst. nih.gov
Table 3: Key Intermediates in a Model Suzuki-Miyaura Coupling involving this compound
| Intermediate | Description | Key Structural Feature |
| Oxidative Addition Complex | Pd(II) complex formed after addition of an aryl halide. | Aryl and halide ligands on the Pd center. |
| Transmetalation Pre-complex | Coordination of the boronic acid to the Pd(II) center. | Interaction between the boron and a ligand on Pd. |
| Transmetalation Transition State | The point of highest energy during the transfer of the naphthalene group. | Elongated Pd-ligand and B-naphthalene bonds; forming Pd-naphthalene bond. |
| Reductive Elimination Complex | Pd(II) complex with both organic coupling partners attached. | The two organic groups are cis to each other on the Pd center. |
Advanced Applications and Functionalization
Catalysis and Reagent Development
Boronic acids are a cornerstone of modern synthetic chemistry, primarily due to the versatility of the boronic acid moiety. rsc.org The vacant p-orbital on the boron atom allows for reversible covalent bonding with nucleophiles, a property that is exploited in various catalytic and stoichiometric transformations. rsc.org
Boronic acids are well-established reagents for the formation of carbon-carbon (C-C) and carbon-heteroatom bonds, most notably through the Suzuki-Miyaura cross-coupling reaction. rsc.orgontosight.ai These compounds serve as crucial building blocks in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. ontosight.ai The reactivity of boronic acids allows for the construction of biaryl skeletons, which are key motifs in many valuable molecules. nih.gov
A significant application of boronic acids lies in their ability to act as catalysts for the direct amidation of carboxylic acids. rsc.orgrsc.org This method offers a green and atom-economical alternative to traditional coupling methods that often generate wasteful byproducts. rsc.orgnih.gov In this catalytic cycle, the boronic acid activates the carboxylic acid, facilitating its reaction with an amine to form a stable amide bond. rsc.org While studies have often focused on aliphatic acids, research demonstrates that arylboronic acids can effectively catalyze the amidation of aromatic carboxylic acids, achieving high yields across a range of substrates. rsc.org This catalytic process circumvents the need for stoichiometric activating agents, representing a more efficient synthetic route. rsc.org
The defined geometry and reactive nature of boronic acids make them ideal building blocks for the self-assembly and synthesis of large, well-defined supramolecular structures and multi-functionalized poly(hetero)arenes. mdpi.com The ability of boronic acids to form dative covalent bonds with nitrogen-based linkers is a key strategy in constructing these complex systems. mdpi.comchimia.ch Specifically, the 1,8-disubstituted naphthalene (B1677914) scaffold has proven to be an effective component in the self-assembly of supramolecular aggregates, demonstrating its utility in creating larger, functional aromatic architectures. mdpi.comnih.gov
In the realm of palladium-mediated cross-coupling, the structure of the organoboron reagent is critical. While bases are typically essential for Suzuki-Miyaura coupling, they can also cause competitive protodeborylation, especially with sensitive substrates. nih.gov Research into related 1,8-disubstituted naphthalene boron compounds, such as naphthalene-1,8-diaminato (dan)-substituted aryl boron reagents, has shown that this framework offers remarkable stability against protodeborylation due to diminished Lewis acidity at the boron center. nih.govacs.org
This stability allows for direct cross-coupling reactions under mild conditions using a weak base in conjunction with a palladium/copper cooperative catalyst system. nih.govacs.org Furthermore, halogen-bridged 1-methylnaphthyl palladium dimers have been developed as highly efficient and versatile catalyst precursors for various cross-coupling reactions, including Suzuki couplings. nih.gov These precursors react smoothly with ligands to form well-defined, monoligated palladium(0) catalysts that exhibit record-setting activity, enabling challenging transformations such as the coupling of secondary alkyl boronic acids with aryl chlorides. nih.gov
Supramolecular Chemistry and Host-Guest Systems
The principles of self-assembly, driven by non-covalent or dative covalent interactions, are central to supramolecular chemistry. The formation of dative boron-nitrogen (B–N) bonds has emerged as a powerful strategy for designing and constructing well-defined, stable supramolecular structures with applications in host-guest chemistry and crystal engineering. mdpi.comchimia.ch
Aryl boronic acids have been shown to self-assemble with 1,8-dihydroxy naphthalene and 4,4′-bipyridine linkers to create stable, H-shaped Lewis acid-base adducts. mdpi.comnih.gov In this system, 1,8-dihydroxy naphthalene serves as a robust building block that, upon reaction with an aryl boronic acid and the bipyridine linker, forms a double-tweezer or H-shaped structure held together by dative N→B bonds. mdpi.com
Upon coordination, the bipyridine linker becomes electron-deficient, enabling it to engage in host-guest interactions, primarily through π–π stacking with aromatic hydrocarbon guests. mdpi.comnih.gov This assembly has proven effective in forming thermally stable 1:1 and 1:2 host-guest complexes with various aromatic solvents. nih.gov Thermogravimetric analysis shows these complexes are highly stable, with solvent loss occurring at temperatures between 122°C and 147°C. mdpi.comnih.gov This system exhibits selectivity, preferentially binding to o-xylene (B151617) when assembled in a mixture of xylene isomers. mdpi.comnih.gov
Table 1: Host-Guest Complexes with Self-Assembled Adducts
This table details the host-guest complexes formed from the self-assembly of 3,4,5-trifluorophenyl boronic acid, 1,8-dihydroxy naphthalene, and 4,4'-bipyridine (B149096) with various aromatic solvents, along with their thermal stability. mdpi.comnih.gov
| Aromatic Guest | Host-Guest Ratio | Peak Temperature of Solvent Loss (°C) |
| Benzene (B151609) | 1:2 | 122 |
| Toluene (B28343) | 1:2 | 128 |
| Mesitylene | 1:1 | 147 |
| Aniline | 1:2 | 134 |
| m-Xylene | 1:1 | 132 |
| p-Xylene | 1:1 | 134 |
| o-Xylene | 1:1 | 135 |
Sensing and Detection Applications
The boronic acid group is a versatile functional handle for creating chemical sensors, particularly due to its ability to form reversible covalent bonds with diols and interact with Lewis bases.
Boronic acids are well-known for their ability to bind with cis-diol-containing molecules, such as carbohydrates and catechols. acs.orgnih.gov This interaction involves the formation of a cyclic boronate ester, a reaction that is typically reversible and pH-dependent. acs.orgnih.gov The stability of the resulting boronate ester is influenced by factors like the pKa of the boronic acid, the geometry of the diol, and steric effects. nih.gov This predictable binding behavior is fundamental to the design of sensors for diol-containing analytes. nih.gov
Furthermore, the electron-deficient boron center in boronic acid esters, particularly those derived from 1,8-naphthalenediol, is a strong Lewis acid. rsc.org These esters readily react with Lewis bases. For example, chloro-B(1,8-naphthalenediol) has been shown to react smoothly with bases like triethylphosphine (B1216732) oxide (O=PEt₃), 4-dimethylaminopyridine (B28879) (DMAP), and 2,2'-bipyridine (B1663995) to form stable boronium salts. rsc.org This reactivity allows for the detection of Lewis basic anions, such as fluoride (B91410) and cyanide, which can coordinate to the boron center, often resulting in a detectable optical or electrochemical signal.
The 1,8-naphthalimide (B145957) unit is an excellent fluorophore due to its high fluorescence quantum yield, photostability, and large Stokes shift. nih.govrsc.org By chemically linking a 1,8-naphthalimide moiety to a boronic acid, sophisticated fluorescent sensors can be created. nih.gov In these systems, the boronic acid acts as the recognition site (for analytes like diols or fluoride), while the naphthalimide serves as the signal transducer. nih.govnih.govroyalsocietypublishing.org
The sensing mechanism often relies on photoinduced electron transfer (PET). In the "OFF" state, the fluorescence of the naphthalimide is quenched. Upon binding of an analyte to the boronic acid, the electronic properties of the boron center are altered, which can inhibit the PET process, leading to a significant enhancement in fluorescence ("ON" state). nih.govroyalsocietypublishing.org Probes have been designed where the naphthalimide core is anchored to the boronic acid unit through various organic linkers, including those with nitrogen groups that help stabilize the boronate. nih.gov These probes have demonstrated potential for imaging in living cells and for detecting acidic drugs and biomolecules. nih.govnih.govroyalsocietypublishing.org
| Probe Component | Analyte | Mechanism | Application |
| 1,8-Naphthalimide-Boronic Acid | Diols (Saccharides) | Inhibition of PET upon binding | Cellular imaging, saccharide detection. nih.gov |
| 1,8-Naphthalimide-Amino Derivatives | Proton-donor drugs (e.g., Flufenamic Acid) | Protonation interferes with PET | Detection and quantification of acidic drugs. nih.govroyalsocietypublishing.org |
Material Science Innovations
1-Methylnaphthalene-8-boronic acid and related compounds are valuable building blocks for creating new materials with tailored functionalities.
Boronic acids are considered crucial building blocks in organic and medicinal chemistry. aablocks.com The naphthalene scaffold, in particular, offers a rigid and electronically tunable platform for constructing larger, functional architectures. The ability of 1,8-disubstituted naphthalenes to form stable structures through dative N→B bonds or ester linkages makes them effective components for self-assembled supramolecular aggregates. mdpi.comtdl.org These aggregates can be designed as polymeric materials or discrete molecular cages with specific host-guest properties. mdpi.com The resulting materials often possess high thermal stability and can be engineered for selective molecular recognition, positioning them as candidates for applications in separation technologies and catalysis. mdpi.comnih.gov Fused polycyclic aromatic systems that include naphthalene units are also being explored as building blocks for functional molecular carbons with unique electronic properties. acs.org
The functionalization of solid supports with boronic acids is a powerful strategy for creating advanced materials for separation and sensing. acs.orgnih.gov By grafting boronic acid moieties onto the surface of materials like nanosilica or metal-organic frameworks (MOFs), materials with a high affinity for cis-diol-containing molecules can be produced. acs.orgnih.gov
For example, boronic acid-functionalized nanosilica has been developed for the selective binding of small diol molecules. acs.org Similarly, modifying MOFs with boronic acids creates a material with high surface area and porosity, ideal for the selective enrichment of N-linked glycopeptides from complex biological samples prior to mass spectrometric analysis. nih.gov The boronic acid group can also serve as a versatile handle for secondary "click" functionalization, allowing for the straightforward attachment of other molecules or polymers to the material's surface. rsc.org
Advanced Polycycles and π-Extended Materials
The strategic design of novel polycyclic aromatic hydrocarbons (PAHs) and π-extended materials is a cornerstone of modern materials science, driven by their potential applications in organic electronics. This compound serves as a specialized building block for the synthesis of unique, sterically congested, and electronically active peri-fused aromatic systems. The proximate positioning of the methyl and boronic acid groups across the naphthalene bay region enables intramolecular reactions to form new six-membered rings, thereby extending the π-system in a well-defined manner.
The primary synthetic route for these transformations is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orgorganic-chemistry.org This powerful C-C bond-forming reaction couples the boronic acid moiety with an organohalide. wikipedia.org In the context of creating polycycles from this compound, intramolecular variants of this reaction are of particular interest. The process typically involves a precursor that contains a reactive halide on the methyl group (e.g., 1-(bromomethyl)naphthalene-8-boronic acid), which can then undergo an intramolecular Suzuki-type cyclization.
Research in related systems demonstrates the feasibility of such approaches. For instance, the synthesis of π-extended buckybowl derivatives has been achieved through efficient intramolecular C-H arylation, a related metal-catalyzed cyclization process. acs.org Similarly, electrophilic borylation has been used to create extended boron-doped polycyclic aromatic hydrocarbons (PAHs). mdpi.com These examples underscore the utility of boronic acid functionalities in the programmed synthesis of complex aromatic structures. mdpi.com The extension of π-conjugation in these molecules often leads to a significant decrease in their energy gaps, a desirable property for applications in organic electronics. acs.org
The photophysical properties of the resulting polycycles are of significant interest. The extension of the π-system typically results in a bathochromic (red) shift in the absorption and emission spectra. For example, studies on azulene-fused phenalene (B1197917) systems, which share structural motifs with potential derivatives of this compound, show that π-extension dramatically narrows the energy gap. acs.org The table below details the properties of representative π-extended systems synthesized through methods applicable to boronic acid precursors.
| Compound Class | Synthetic Strategy | Key Structural Feature | Notable Property | Reference |
|---|---|---|---|---|
| Azuleno[1,2,3-cd]phenalene Derivatives | Intramolecular C-H Arylation | Fused azulene (B44059) and phenalene units | Narrowed energy gap with π-extension | acs.org |
| π-Extended Buckybowls | Intramolecular C-H Arylation | Bowl-shaped geometry (0.63 Å depth) | Forms triplet species via intersystem crossing | acs.org |
| Boron-Doped PAHs | Electrophilic Borylation / Cyclization | Embedded boron atom in polycyclic framework | Reversible reduction, suitable for organic electronics | mdpi.com |
| Bifuran-fused Diborepins | Borylation-induced cyclization | Highly planar tricyclic structure | Intense blue light emission | researchgate.net |
The synthesis of these advanced materials relies on precise reaction conditions. Suzuki couplings are typically catalyzed by palladium complexes, such as Pd(PPh₃)₄ or Pd(OAc)₂, and require a base (e.g., K₂CO₃, Cs₂CO₃) and a suitable solvent like toluene, THF, or DMF. wikipedia.orgnih.gov The choice of catalyst, base, and solvent is critical for achieving high yields and selectivity in the desired cyclization products.
The resulting peri-fused systems derived from this compound are predicted to have unique conformations due to the inherent steric strain of the 1,8-disubstituted naphthalene core. This can lead to non-planar, twisted, or even chiral structures, which can influence their packing in the solid state and their chiroptical properties. The electronic communication across the newly formed ring can imbue the materials with novel photophysical characteristics, making them candidates for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and other advanced electronic devices. acs.org
Q & A
Q. What are the common synthetic routes for 1-Methylnaphthalene-8-boronic acid?
Methodological Answer: The synthesis of this compound typically involves palladium- or rhodium-catalyzed borylation of halogenated naphthalene precursors. For example:
- Direct borylation : Aryl halides (e.g., 8-bromo-1-methylnaphthalene) react with bis(pinacolato)diboron (B₂pin₂) under Miyaura borylation conditions (PdCl₂(dppf) catalyst, KOAc base, in DMF or THF) to yield the boronic ester, followed by hydrolysis to the boronic acid .
- Cross-coupling intermediates : Use Suzuki-Miyaura coupling with pre-functionalized boronic esters, ensuring regioselectivity via directing groups or steric control .
Characterization requires NMR (¹¹B and ¹H/¹³C) to confirm boronic acid formation and HPLC to assess purity (>95%) .
Q. How is this compound characterized for purity and structural confirmation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹¹B NMR (δ ~30 ppm for boronic acids) and ¹H/¹³C NMR to confirm substitution patterns and methyl group integration .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M-H]⁻ ion for boronic acids).
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity, using C18 columns and acetonitrile/water gradients .
- Elemental Analysis : Carbon, hydrogen, and boron content to validate stoichiometry .
Q. What are the primary applications of this compound in organic synthesis?
Methodological Answer:
- Suzuki-Miyaura cross-coupling : Forms biaryl motifs in pharmaceuticals and polymers by coupling with aryl halides (e.g., Pd catalysts, K₂CO₃ base, in DMF/H₂O) .
- Dynamic covalent chemistry : Reversible binding with diols (e.g., saccharides) for sensor development or self-assembled materials .
- Polymer functionalization : RAFT polymerization end-capping to create boronic acid-terminated polymers for stimuli-responsive micelles .
Advanced Research Questions
Q. How can researchers optimize reaction conditions for Suzuki-Miyaura coupling using this compound with electron-deficient aryl halides?
Methodological Answer:
- Catalyst selection : Use Pd(OAc)₂ with SPhos ligand to enhance oxidative addition to electron-deficient substrates .
- Solvent effects : Polar aprotic solvents (e.g., DME) improve solubility of aryl halides; aqueous bases (e.g., Na₂CO₃) facilitate transmetalation .
- Temperature control : Elevated temperatures (80–100°C) accelerate coupling but may require inert atmospheres to prevent boronic acid oxidation .
- Additives : Tetrabutylammonium bromide (TBAB) enhances phase transfer in biphasic systems .
Q. What strategies mitigate the oxidation or hydrolysis of this compound during storage or reactions?
Methodological Answer:
- Storage : Under nitrogen/argon at –20°C in amber vials to prevent moisture uptake and photodegradation .
- Stabilizers : Co-crystallization with neopentyl glycol reduces hydrolysis; addition of radical scavengers (e.g., BHT) inhibits oxidation .
- In situ protection : Convert to boronic esters (e.g., pinacol ester) during reactions, regenerating the boronic acid via mild hydrolysis post-synthesis .
Q. How to resolve contradictions in reported toxicity data for this compound?
Methodological Answer:
- Risk of Bias (RoB) assessment : Apply standardized questionnaires (e.g., Table C-6/C-7) to evaluate study design flaws: randomization, blinding, attrition bias .
- Dose-response analysis : Compare NOAEL/LOAEL values across studies; inconsistencies may arise from varying exposure durations or species-specific metabolism .
- Confounding factors : Control for co-exposure to polycyclic aromatic hydrocarbons (PAHs) in environmental studies, which may skew toxicity profiles .
- Mechanistic studies : Use in vitro models (e.g., human hepatocytes) to isolate genomic toxicity (e.g., CYP450 inhibition) from systemic effects .
Q. What advanced techniques enable real-time monitoring of boronic acid-diol interactions in biological systems?
Methodological Answer:
- Fluorescence resonance energy transfer (FRET) : Tag boronic acid with fluorophores (e.g., dansyl) and diols with quenchers for dynamic interaction tracking .
- Surface plasmon resonance (SPR) : Immobilize boronic acid on gold surfaces to quantify binding kinetics with saccharides or glycoproteins .
- NMR titration : Monitor ¹¹B chemical shift changes during diol binding to calculate association constants (Kₐ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
